4-bromo-1-(2-methoxyphenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(2-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 1-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with glyoxal in the presence of ammonium acetate to form 2-methoxyphenylimidazole. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Reactions: Formation of 4-substituted imidazole derivatives.
Oxidation Reactions: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction Reactions: Formation of dihydroimidazole derivatives.
Scientific Research Applications
4-Bromo-1-(2-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
4-Bromo-1-(2-methoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
4-Bromo-1-(4-methoxyphenyl)-1H-imidazole: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
4-Chloro-1-(2-methoxyphenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
1-(2-Methoxyphenyl)-1H-imidazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the methoxyphenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-5-3-2-4-8(9)13-6-10(11)12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMJXVWHCMEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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